molecular formula C18H16N2O3 B1459838 Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]- CAS No. 1625346-18-0

Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-

Cat. No.: B1459838
CAS No.: 1625346-18-0
M. Wt: 308.3 g/mol
InChI Key: XDRKKVCJOSWJAR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is a benzeneacetamide derivative with a methoxy group at the 4-position of the benzene ring and an N-substituent comprising a phenyl group linked to a 5-oxazolyl heterocycle. Its IUPAC name is 4-methoxy-N-[4-(1,3-oxazol-5-yl)phenyl]benzeneacetamide (CAS: 1625346-18-0) .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-8-2-13(3-9-16)10-18(21)20-15-6-4-14(5-7-15)17-11-19-12-23-17/h2-9,11-12H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRKKVCJOSWJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzeneacetamide derivatives, particularly those containing oxazole moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl] , exploring its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of Benzeneacetamide derivatives typically involves the reaction of substituted phenyl compounds with acetamides in the presence of suitable catalysts. For the specific compound , a multi-step process is often employed, which includes:

  • Formation of Oxazole Ring : The oxazole moiety is synthesized through cyclization reactions involving appropriate precursors such as 2-amino acids or phenolic compounds.
  • Acetamide Formation : The final step involves acylation of the amine with acetic anhydride or acetyl chloride to yield the desired benzeneacetamide derivative.

Antimicrobial Activity

Research has indicated that benzeneacetamide derivatives exhibit significant antimicrobial properties. For instance, compounds containing oxazole rings have shown efficacy against various Gram-positive and Gram-negative bacteria. In a study evaluating similar compounds, some demonstrated marked activity against pathogens like Bacillus cereus and Pseudomonas aeruginosa .

Anticonvulsant Activity

A related class of compounds has been evaluated for anticonvulsant properties using the maximal electroshock seizure (MES) model in rats. Some derivatives exhibited potent anticonvulsant activity comparable to standard medications like phenytoin, with minimal neurotoxic effects observed at effective doses . This suggests a promising therapeutic profile for benzeneacetamide derivatives in seizure management.

Inhibition of Enzymatic Activity

Benzeneacetamide derivatives have also been studied for their ability to inhibit key enzymes involved in nucleotide synthesis. Specifically, inhibition of inosine monophosphate dehydrogenase (IMPDH) has been noted, which is crucial for purine metabolism. Compounds from this class have demonstrated low nanomolar potency in inhibiting IMPDH, indicating potential applications in conditions like autoimmune diseases and cancer .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of benzeneacetamide derivatives. Key findings include:

  • Oxazole Substitution : The presence of the oxazole ring significantly enhances antibacterial and anticonvulsant activities.
  • Methoxy Group Influence : The 4-methoxy substitution on the benzene ring appears to improve solubility and bioavailability, contributing to enhanced biological activity.

Case Study 1: Antimicrobial Efficacy

A study examining a series of benzeneacetamide derivatives found that modifications to the oxazole ring led to varying degrees of antibacterial activity. For example, a derivative with a methyl group on the oxazole ring showed increased potency against Staphylococcus aureus compared to its unsubstituted counterpart.

Case Study 2: Anticonvulsant Screening

In another investigation, a subset of benzeneacetamides was screened for anticonvulsant activity using the MES model. Compounds exhibiting structural similarities to known anticonvulsants were prioritized for testing. Results indicated that certain analogs not only matched but exceeded the efficacy of phenytoin in preventing seizures.

Scientific Research Applications

Antitumor Activity

Benzeneacetamide derivatives have shown promising antitumor effects in various studies. For instance, compounds structurally related to Benzeneacetamide have been investigated for their ability to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that certain analogs exhibited low nanomolar potency against specific cancer cell lines, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit enzymes critical for cellular metabolism. For example, analogs based on this compound have been identified as potent inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH), an enzyme involved in nucleotide synthesis. This inhibition is particularly relevant in the context of treating diseases like cancer and autoimmune disorders .

Anti-inflammatory Properties

Benzeneacetamide derivatives have also been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially offering therapeutic options for conditions such as arthritis and other inflammatory diseases. Their mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

Therapeutic Implications

Given its diverse biological activities, Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]- holds promise for various therapeutic applications:

  • Cancer Therapy : The compound’s ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Autoimmune Disorders : Its enzyme inhibition profile suggests potential use in treating conditions characterized by overactive immune responses.
  • Chronic Inflammatory Diseases : The anti-inflammatory properties could be harnessed for therapies targeting chronic inflammation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell growth
Enzyme InhibitionPotent inhibitor of IMPDH
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal assessed the antitumor efficacy of a series of Benzeneacetamide derivatives against human breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis, suggesting a promising avenue for breast cancer treatment .

Case Study 2: Enzyme Inhibition

In another investigation, a derivative of Benzeneacetamide was tested for its ability to inhibit IMPDH in vitro. The results demonstrated that the compound achieved low nanomolar IC50 values, highlighting its potential as a therapeutic agent for conditions requiring immunosuppression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole and Substituted Benzene Rings

Compound A : Benzeneacetamide, 3,4-dimethoxy-N-[4-(5-oxazolyl)phenyl]-
  • Structure : Differs by having two methoxy groups (3,4-dimethoxy) on the benzene ring.
  • Molecular Formula : C₁₈H₁₇N₂O₄.
  • Key Difference : Enhanced electron-donating effects from the additional methoxy group may influence solubility and receptor binding compared to the target compound .
Compound B : 2-(4-Methoxyphenyl)-N-[(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]acetamide
  • Structure : Replaces the oxazole with a 1,2,4-triazole ring and introduces a thioxo group.
  • Molecular Formula : C₁₄H₁₇N₅O₂S.

Analogues with Varied Heterocyclic Substituents

Compound C : N-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxybenzeneacetamide
  • Structure : Substitutes the oxazolylphenyl group with a 1,3-benzodioxol-5-yl ethyl chain.
  • Molecular Formula: C₁₈H₁₉NO₄.
  • Key Difference : The benzodioxole group may enhance metabolic stability but reduce aromatic π-π stacking interactions compared to oxazole .
Compound D : 2-[(4-Methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Replaces oxazole with a thiazole ring and introduces a phenyl group on the acetamide backbone.
  • Molecular Formula : C₁₉H₁₉N₃O₂S.

Pharmacologically Active Analogues

Compound E : Atenolol (Benzeneacetamide, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-)
  • Structure : Contains a β-hydroxyamine-propoxy chain instead of the oxazolylphenyl group.
  • Molecular Formula : C₁₄H₂₂N₂O₃.
  • Therapeutic Use : Beta-blocker for hypertension.
  • Key Difference: The hydrophilic side chain in atenolol enhances water solubility, contrasting with the lipophilic oxazole in the target compound .
Compound F : Suvecaltamide Hydrochloride
  • Structure : Features a trifluoroethoxy-pyridinyl group and isopropyl substituents.
  • Molecular Formula : C₂₀H₂₀F₃N₃O₂·HCl.
  • Therapeutic Use : Treatment of essential tremor.
  • Key Difference : The trifluoroethoxy group introduces strong electron-withdrawing effects, which are absent in the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Heterocycle Molecular Weight (g/mol) Notable Properties Reference ID
Target Compound C₁₇H₁₅N₂O₃ 4-methoxy, 5-oxazolylphenyl Oxazole ~295.32 Lipophilic, aromatic
3,4-Dimethoxy Analog (Compound A) C₁₈H₁₇N₂O₄ 3,4-dimethoxy, 5-oxazolylphenyl Oxazole ~331.34 Enhanced electron donation
Triazole-Thione Analog (Compound B) C₁₄H₁₇N₅O₂S 4-methoxy, triazole-thione Triazole ~343.39 Metal coordination capacity
Atenolol (Compound E) C₁₄H₂₂N₂O₃ β-hydroxyamine-propoxy None 266.34 Hydrophilic, therapeutic

Research Findings and Implications

  • In contrast, trifluoroethoxy groups (e.g., in Suvecaltamide) withdraw electrons, altering binding affinities .
  • Heterocycle Impact : Oxazole’s planar structure favors π-π stacking, whereas thiazole or triazole introduces polarity or metal-binding sites .
  • Pharmacokinetics: Lipophilic analogs like the target compound may exhibit better blood-brain barrier penetration, while hydrophilic derivatives (e.g., Atenolol) prioritize peripheral action .

Preparation Methods

General Synthetic Strategy

The synthesis of Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]- typically involves two main stages:

This approach is consistent with the classical Erlenmeyer-Plöchl reaction and its modifications, which are widely used for preparing 5-oxazolone derivatives.

Preparation of Hippuric Acid Derivatives

The initial step involves the preparation of hippuric acid derivatives, which are benzoyl glycine compounds serving as key intermediates.

  • Procedure:
    • Appropriate benzoic acid derivatives (e.g., 4-methoxybenzoic acid) are converted into benzoyl chlorides by refluxing with thionyl chloride (SOCl₂) in benzene at 80°C for 2 hours.
    • The benzoyl chloride is then reacted with glycine dissolved in 10% sodium hydroxide solution at low temperature (5°C) with vigorous stirring.
    • After completion, the reaction mixture is acidified with 2N HCl to precipitate the hippuric acid derivative.
    • The precipitate is filtered, washed, dried, and crystallized from carbon tetrachloride (Scheme 1).

This method yields sufficient quantities of hippuric acid derivatives with various substitutions on the benzene ring, including methoxy groups critical for the target compound.

Cyclodehydration and Formation of the Oxazolone Ring

The key step to form the oxazolone ring involves cyclodehydration of the hippuric acid derivatives in the presence of aldehydes.

  • Classical Erlenmeyer-Plöchl Reaction:

    • Hippuric acid derivatives are condensed with appropriate aromatic aldehydes (e.g., 4-formylphenyl oxazole derivatives) in dry acetic anhydride.
    • The reaction is catalyzed by acetate ions and proceeds via cyclodehydration to form 4-substituted oxazol-5(4H)-ones.
    • The reaction mixture is typically stirred at room temperature or heated mildly to complete the transformation.
    • The product is isolated by precipitation and purified by recrystallization or column chromatography.
  • Polyphosphoric Acid (PPA) Method:

    • Hippuric acid derivatives and benzaldehydes are heated together in polyphosphoric acid at around 90°C for several hours.
    • This promotes cyclization and dehydration to yield 4-(substituted benzylidene)-2-(substituted phenyl) oxazol-5(4H)-ones.
    • The crude product is precipitated by water addition, washed, dried, and purified by column chromatography using ethyl acetate/n-hexane as eluents.
  • Catalyst-Assisted Methods:

    • Zinc oxide (ZnO) catalyzed synthesis in acetic anhydride allows completion at room temperature with good yields.
    • Microwave-assisted synthesis using catalysts such as dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride accelerates the reaction and improves yield.

Specific Considerations for the Target Compound

For Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-, the following specifics apply:

  • The 4-methoxy substitution on the benzene ring is introduced via the appropriate benzoic acid derivative in the hippuric acid synthesis step.
  • The N-[4-(5-oxazolyl)phenyl] moiety is constructed by selecting the corresponding 4-formylphenyl oxazole aldehyde for condensation.
  • The reaction conditions (temperature, solvent, catalyst) are optimized to favor the formation of the Z-isomer, as indicated by NMR studies showing benzylic proton shifts around 7.14–7.40 ppm.
  • Purification is typically achieved by column chromatography with ethyl acetate/n-hexane mixtures, yielding crystalline products with melting points consistent with literature values.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Yield (%) Notes Reference
Benzoyl chloride formation Benzoic acid derivative + SOCl₂, reflux 80°C, 2h N/A Removal of excess SOCl₂ by evaporation
Hippuric acid synthesis Benzoyl chloride + glycine in 10% NaOH, 5°C to RT High Acidification with 2N HCl to precipitate
Oxazolone ring formation Hippuric acid derivative + aromatic aldehyde + PPA, 90°C, 4h 70-80 Purification by column chromatography
Alternative oxazolone synthesis Hippuric acid + aldehyde + ZnO catalyst + Ac2O, RT 75-85 Mild conditions, good yield
Microwave-assisted synthesis Hippuric acid + aldehyde + acetic anhydride + catalysts >80 Fast reaction, high yield

Research Findings and Analytical Characterization

  • The synthesized compounds, including Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-, are characterized by:
  • The substitution pattern on the benzene ring, especially electron-donating groups like methoxy, influences the reactivity and ring-opening rates of the oxazolone moiety.
  • The presence of the oxazolone ring imparts biological activity and synthetic utility, making this preparation method valuable for pharmaceutical and material science applications.

Q & A

Q. Key Considerations :

  • Optimize reaction time and temperature to avoid side products (e.g., over-oxidation).
  • Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.

Basic: Which analytical techniques are essential for structural characterization of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (δ ~3.8 ppm) and oxazole proton environments (δ ~8.1–8.3 ppm) .
  • FT-IR : Validate amide C=O stretches (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC-PDA : Assess purity (>98% for pharmacological studies) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for derivatives of this compound?

Answer:
Discrepancies may arise from tautomerism, solvation effects, or impurities. Mitigation strategies include:

Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing shifts at different temperatures .

Isotopic Labeling : Use ¹⁵N/²H-labeled analogs to assign ambiguous peaks .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Advanced Chromatography : Employ UPLC-MS/MS to isolate and characterize minor impurities .

Advanced: What computational tools predict the bioactivity and environmental stability of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and degradation pathways .
  • Molecular Dynamics (MD) : Simulate aqueous solubility and membrane permeability using GROMACS with CHARMM force fields .
  • Environmental Fate Models : Predict photodegradation rates using EPI Suite™ or advanced oxidation process (AOP) simulations .

Advanced: How do reaction parameters (e.g., solvent polarity) influence the yield and purity of this compound?

Answer:

Parameter Impact Optimization Strategy
Solvent Polarity Polar aprotic solvents (DMF, DMSO) enhance amide coupling but may hydrolyze oxazole.Use DCM/THF mixtures for balanced reactivity .
Catalyst Loading Excess EDC/HOBt increases byproducts.Limit to 1.2 equivalents and monitor via TLC .
Temperature High temps accelerate cyclization but risk decomposition.Microwave synthesis at 80–100°C for 30 min .

Validation : Conduct DoE (Design of Experiments) to map parameter interactions and maximize yield .

Advanced: What strategies address low reproducibility in biological activity assays for this compound?

Answer:

  • Standardize Assay Conditions :
    • Use cell lines with consistent passage numbers (e.g., HEK-293 for receptor studies).
    • Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent toxicity .
  • Data Normalization : Include positive controls (e.g., indomethacin for COX-2 inhibition) and report IC₅₀ values with 95% confidence intervals .
  • Batch-to-Batch Consistency : Validate compound purity and stereochemistry for each synthesis batch .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-
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Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-

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